4-benzyl-1-(2,4-dimethoxybenzyl)piperidine
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Overview
Description
4-Benzyl-1-(2,4-dimethoxybenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a benzyl group and a 2,4-dimethoxybenzyl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-(2,4-dimethoxybenzyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-benzylpiperidine with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 4-benzylpiperidine is coupled with 2,4-dimethoxybenzylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-(2,4-dimethoxybenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-Benzyl-1-(2,4-dimethoxybenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(2,4-dimethoxybenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine. It also functions as a monoamine oxidase inhibitor, preventing the breakdown of these neurotransmitters and enhancing their effects. The compound’s interaction with neurotransmitter systems makes it a valuable tool in studying neurological processes and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler derivative with similar monoamine releasing properties but lacking the 2,4-dimethoxybenzyl group.
2-Benzylpiperidine: Another derivative with a benzyl group attached to the piperidine ring but differing in the position of the benzyl group.
Benzylpiperazine: A structurally related compound with a piperazine ring instead of a piperidine ring.
Uniqueness
4-Benzyl-1-(2,4-dimethoxybenzyl)piperidine is unique due to the presence of both a benzyl group and a 2,4-dimethoxybenzyl group, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s ability to interact with neurotransmitter systems and makes it a valuable tool in scientific research.
Properties
IUPAC Name |
4-benzyl-1-[(2,4-dimethoxyphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-23-20-9-8-19(21(15-20)24-2)16-22-12-10-18(11-13-22)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNYTAQDFVUAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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